Dimethyl tetracosanedioate
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Overview
Description
Dimethyl tetracosanedioate is an organic compound with the molecular formula C26H50O4. It is a dimethyl ester of tetracosanedioic acid. This compound is known for its long carbon chain and ester functional groups, which make it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl tetracosanedioate can be synthesized through the esterification of tetracosanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion. The reaction can be represented as follows:
Tetracosanedioic acid+2Methanol→Dimethyl tetracosanedioate+2Water
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Dimethyl tetracosanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield tetracosanedioic acid and methanol.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester groups can be exchanged with other alcohols in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products Formed
Hydrolysis: Tetracosanedioic acid and methanol.
Reduction: Tetracosanediol.
Transesterification: New esters depending on the alcohol used.
Scientific Research Applications
Dimethyl tetracosanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of long-chain dicarboxylic acids and their derivatives.
Biology: Studied for its potential role in lipid metabolism and as a model compound for long-chain fatty acid esters.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Industry: Utilized in the production of high-performance lubricants and plasticizers.
Mechanism of Action
The mechanism of action of dimethyl tetracosanedioate largely depends on its chemical reactivity and interactions with other molecules. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing pathways related to fatty acid synthesis and degradation. Its ester groups can undergo hydrolysis, releasing tetracosanedioic acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Dimethyl tetradecanedioate: A shorter-chain analog with similar ester functional groups.
Dimethyl hexadecanedioate: Another analog with a slightly longer carbon chain.
Dimethyl octadecanedioate: A longer-chain analog with similar chemical properties.
Uniqueness
Dimethyl tetracosanedioate is unique due to its long carbon chain, which imparts distinct physical and chemical properties. Its high molecular weight and hydrophobic nature make it particularly useful in applications requiring long-chain esters, such as in the production of specialized lubricants and plasticizers.
Properties
CAS No. |
26134-71-4 |
---|---|
Molecular Formula |
C26H50O4 |
Molecular Weight |
426.7 g/mol |
IUPAC Name |
dimethyl tetracosanedioate |
InChI |
InChI=1S/C26H50O4/c1-29-25(27)23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26(28)30-2/h3-24H2,1-2H3 |
InChI Key |
GMPLYWNNKOWVNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCCCC(=O)OC |
Origin of Product |
United States |
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